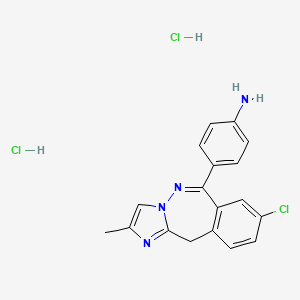

Gyki 47261 Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GYKI 47261 Dihydrochlorid ist ein kompetitiver, oral aktiver und selektiver AMPA-Rezeptor-Antagonist mit einem IC50 von 2,5 μM . Es zeigt ein breites Spektrum an Antikonvulsiva-Aktivität und neuroprotektiven Wirkungen . Darüber hinaus ist this compound ein potenter Induktor von CYP2E1 .

Herstellungsmethoden

Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel proprietär und können je nach Hersteller variieren . Industrielle Produktionsmethoden sind darauf ausgelegt, die Ausbeute und Reinheit zu optimieren und gleichzeitig Sicherheit und Wirtschaftlichkeit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

AMPA Receptor Antagonism

Gyki 47261 dihydrochloride exhibits a high affinity for AMPA receptors, with an IC50 value of 2.5 μM. Its ability to inhibit AMPA receptor-mediated currents has been demonstrated in isolated cerebellar Purkinje cells, making it a valuable tool for studying glutamatergic signaling pathways in the brain .

Neuroprotective Effects

Research indicates that Gyki 47261 dihydrochloride possesses neuroprotective properties. In models of transient focal ischemia in rats, administration of Gyki 47261 significantly reduced infarct size by approximately 62.3% to 67.4% . This suggests its potential utility in conditions characterized by excitotoxicity and neuronal damage.

Treatment of Parkinson's Disease

In animal models of Parkinson's disease, Gyki 47261 has been shown to alleviate levodopa-induced motor complications. The combination of Gyki 47261 with other compounds such as MK-801 resulted in normalization of response shortening induced by levodopa, indicating its promise as an adjunct therapy for managing motor symptoms in Parkinson's patients .

Cytochrome P450 Induction

Gyki 47261 dihydrochloride has been identified as a potent inducer of cytochrome P450 enzyme CYP2E1 in both rat and human hepatocytes. It was found to enhance the activity of CYP2E1 more effectively than traditional inducers like imidazole, suggesting its potential role in drug metabolism studies and toxicological assessments .

Case Study: Neuroprotective Mechanisms

In a study investigating the neuroprotective mechanisms of Gyki 47261, researchers administered the compound to rats subjected to ischemic injury. Results indicated a significant reduction in neuronal death and improved functional outcomes compared to control groups, highlighting its therapeutic potential in stroke .

Case Study: Motor Function Improvement

Another case study explored the effects of Gyki 47261 on motor function in mice with induced tremors via oxotremorine administration. The findings revealed that Gyki 47261 effectively reduced tremor severity, demonstrating its potential application in treating movement disorders .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Neuropharmacology | AMPA receptor antagonism | Inhibits AMPA-mediated currents; IC50 = 2.5 μM |

| Neuroprotection | Stroke models | Reduces infarct size by 62.3% - 67.4% |

| Parkinson's Disease | Alleviation of levodopa-induced complications | Normalizes response shortening with MK-801 |

| Toxicology | CYP2E1 induction | More effective than imidazole; enhances enzyme activity |

Biochemische Analyse

Biochemical Properties

Gyki 47261 dihydrochloride plays a significant role in biochemical reactions by interacting with AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are involved in fast synaptic transmission in the central nervous system. By antagonizing these receptors, Gyki 47261 dihydrochloride inhibits excitatory neurotransmission, which can help in reducing seizures and providing neuroprotection . Additionally, Gyki 47261 dihydrochloride induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

Gyki 47261 dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, Gyki 47261 dihydrochloride can reduce excitotoxicity, which is a pathological process caused by excessive activation of glutamate receptors . This reduction in excitotoxicity can protect neurons from damage and death.

Molecular Mechanism

The mechanism of action of Gyki 47261 dihydrochloride involves its binding to AMPA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. By blocking this pathway, Gyki 47261 dihydrochloride reduces neuronal excitability and protects against excitotoxicity . Additionally, the induction of CYP2E1 by Gyki 47261 dihydrochloride can lead to increased metabolism of certain substrates, affecting their bioavailability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gyki 47261 dihydrochloride can change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that Gyki 47261 dihydrochloride can maintain its neuroprotective and anticonvulsive effects in both in vitro and in vivo models . The duration of these effects can vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of Gyki 47261 dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsive and neuroprotective effects without significant toxicity . At higher doses, Gyki 47261 dihydrochloride can cause adverse effects, including potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

Gyki 47261 dihydrochloride is involved in metabolic pathways that include the induction of CYP2E1. This enzyme plays a crucial role in the metabolism of various drugs and endogenous compounds. By inducing CYP2E1, Gyki 47261 dihydrochloride can alter the metabolic flux and levels of certain metabolites . This interaction can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

Within cells and tissues, Gyki 47261 dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Gyki 47261 dihydrochloride can affect its activity and function, influencing its therapeutic outcomes .

Subcellular Localization

The subcellular localization of Gyki 47261 dihydrochloride is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target receptors and enzymes, thereby modulating its biochemical and cellular effects .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

GYKI 47261 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was zu verschiedenen Derivaten führt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wirkmechanismus

GYKI 47261 dihydrochloride exerts its effects by selectively antagonizing AMPA receptors, which are a type of ionotropic glutamate receptor . By inhibiting these receptors, it reduces excitatory neurotransmission, leading to its anticonvulsive and neuroprotective effects . Additionally, it induces the activity of CYP2E1, a cytochrome P450 enzyme involved in the metabolism of various xenobiotics .

Vergleich Mit ähnlichen Verbindungen

GYKI 47261 Dihydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als AMPA-Rezeptor-Antagonist einzigartig. Zu den ähnlichen Verbindungen gehören:

GYKI 52466: Ein weiterer AMPA-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.

GYKI 53655: Eine verwandte Verbindung mit unterschiedlichen pharmakologischen Profilen.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Aktivitäten und Anwendungen .

Biologische Aktivität

Gyki 47261 dihydrochloride is a selective and non-competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate receptors that play a crucial role in fast synaptic transmission within the central nervous system. This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : Gyki 47261 dihydrochloride

- Molecular Formula : C18H15ClN4·2HCl

- Molecular Weight : 395.71 g/mol

- CAS Number : 220445-20-5

Gyki 47261 exerts its pharmacological effects primarily through the antagonism of AMPA receptors. By blocking these receptors, Gyki 47261 inhibits excitatory neurotransmission, which may contribute to its neuroprotective effects. The compound demonstrates an IC50 value of approximately 2.5 μM , indicating its potency in inhibiting AMPA receptor-mediated currents .

In Vitro Studies

- AMPA Receptor Antagonism :

- CYP2E1 Induction :

In Vivo Studies

- Neuroprotective Effects :

- Muscle Relaxant Effects :

- Tremor Reduction :

- Dyskinesia Mitigation :

Comparative Analysis with Other Compounds

| Compound | Mechanism | IC50 Value | Notable Effects |

|---|---|---|---|

| Gyki 47261 | Non-competitive AMPA antagonist | 2.5 μM | Neuroprotection, CYP2E1 induction |

| GYKI 52466 | AMPA receptor antagonist | Varies | Similar but less selective |

| GYKI 53655 | AMPA receptor antagonist | Varies | Distinct pharmacological profiles |

Case Studies and Research Findings

Several studies have explored the biological activity of Gyki 47261:

- A study published in Frontiers in Nanomedicine highlighted the compound's role in modulating neuronal signaling pathways and reducing excitotoxicity, which is critical for understanding its therapeutic potential in neurodegenerative diseases .

- Another investigation indicated that the induction of CYP2E1 by Gyki 47261 was primarily due to stabilization of the enzyme protein rather than increased transcription, suggesting a unique mechanism of action compared to other known inducers .

Eigenschaften

IUPAC Name |

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNSEMNKAFDVDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.